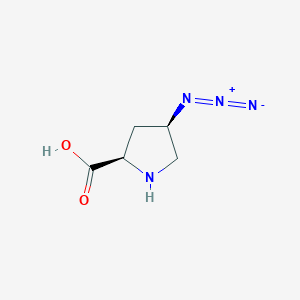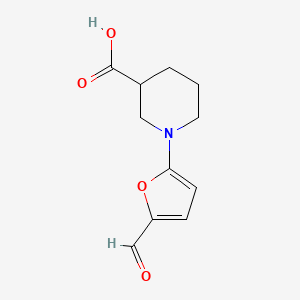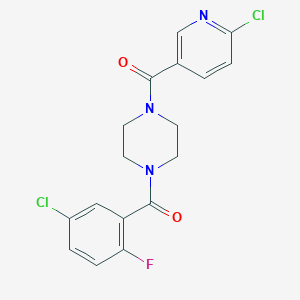![molecular formula C15H16N2O5 B2736680 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 882218-96-4](/img/structure/B2736680.png)
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazol ring substituted with a 3,4-dimethoxyphenyl group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid typically involves multiple steps, starting with the formation of the pyrazol ring. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazol ring, followed by subsequent functionalization to introduce the 3,4-dimethoxyphenyl group and the formyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparaison Avec Des Composés Similaires
3-(3,4-Dimethoxyphenyl)propanoic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3,4-Dimethoxyhydrocinnamic acid
Uniqueness: 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid is unique due to its specific structural features, including the presence of the pyrazol ring and the formyl group, which differentiate it from other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover even more uses and benefits.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-12-4-3-10(7-13(12)22-2)15-11(9-18)8-17(16-15)6-5-14(19)20/h3-4,7-9H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYTZKURDFBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methoxypyridin-4-yl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B2736597.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)
![2-bromo-5-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2736606.png)
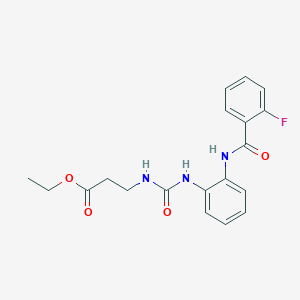
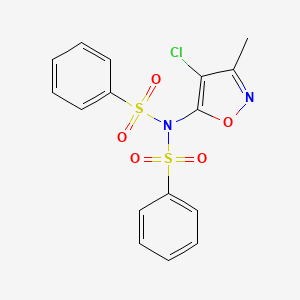
![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)
